![molecular formula C8H7N5S2 B14611283 [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile CAS No. 60717-21-7](/img/structure/B14611283.png)
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely studied for their applications in various fields such as agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
The synthesis of [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4,6-bis(methylsulfanyl)-1,3,5-triazine with malononitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Análisis De Reacciones Químicas
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace the methylsulfanyl groups.
Aplicaciones Científicas De Investigación
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
Similar compounds to [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile include:
2,6-Bis(methylsulfanyl)-[1,3,5]thiadiazine-4-thione: Known for its use as a silver ion-selective ionophore.
4,5-Bis(methylsulfanyl)-(1,3)dithiole-2-thione:
Compared to these compounds, this compound stands out due to its specific triazine ring structure and the presence of propanedinitrile, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
60717-21-7 |
|---|---|
Fórmula molecular |
C8H7N5S2 |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
2-[4,6-bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile |
InChI |
InChI=1S/C8H7N5S2/c1-14-7-11-6(5(3-9)4-10)12-8(13-7)15-2/h5H,1-2H3 |
Clave InChI |
CBHAARYTUNVBBG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC(=N1)C(C#N)C#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
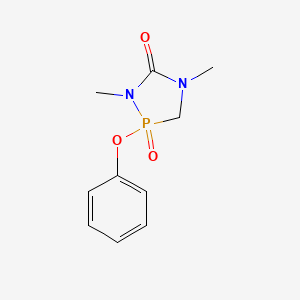
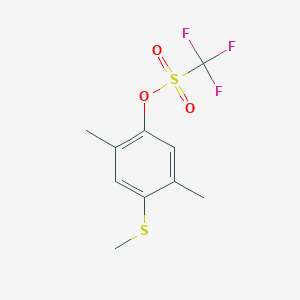
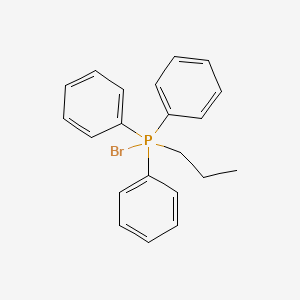


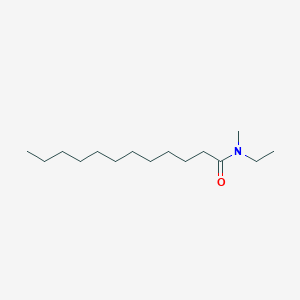
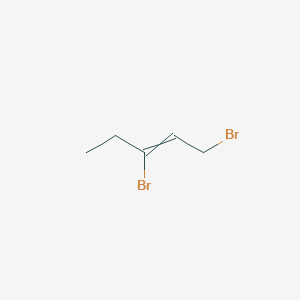
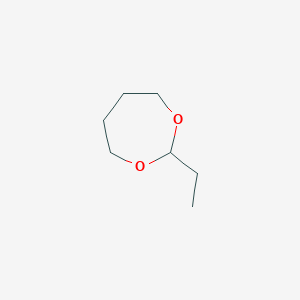
![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)



